Lauroyl coenzyme A lithium salt

Description

Significance as a Key Intermediate in Lipid Metabolism

Lauroyl coenzyme A (lauroyl-CoA) is a medium-chain fatty acyl-CoA that plays a central role in the intricate network of lipid metabolism. hmdb.canih.gov It is formed through the condensation of the thiol group of coenzyme A with the carboxyl group of lauric acid (dodecanoic acid). nih.gov This activation of lauric acid is an essential first step for its participation in various metabolic pathways. nih.gov

Lauroyl-CoA is a key substrate for several enzymes and is involved in both the synthesis and degradation of fatty acids. ebiohippo.comwikipedia.org In the process of beta-oxidation, which breaks down fatty acids to generate energy, lauroyl-CoA is an intermediate. Specifically, it is produced from the breakdown of the 14-carbon fatty acid, myristoyl-CoA, and is subsequently broken down into decanoyl-CoA. ontosight.aireactome.org This sequential shortening of the fatty acid chain releases acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.ai

The enzymes involved in the beta-oxidation of lauroyl-CoA include long-chain acyl-CoA dehydrogenase (LCAD), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and ketoacyl-CoA thiolase. reactome.org Furthermore, lauroyl-CoA is a substrate for long-chain fatty acyl-CoA synthetase, an enzyme that activates the breakdown of complex fatty acids. ecmdb.caumaryland.edu

Beyond its role in energy production, lauroyl-CoA is also a precursor for the synthesis of more complex lipids. chemimpex.com Acyl-CoAs, such as lauroyl-CoA, are essential for the production of phospholipids, cholesteryl esters, ceramides, and triacylglycerols (TAGs). nih.gov The balance between the synthesis and degradation of acyl-CoAs is tightly regulated and crucial for maintaining cellular homeostasis. nih.govnih.gov

Overview of Academic Research Trajectories

The stable nature of lauroyl coenzyme A lithium salt makes it a valuable tool for in vitro biochemical research. ebiohippo.com It is frequently used to study lipid metabolism, enzyme kinetics, and the transport of fatty acids. ebiohippo.comcoenzalabs.com

A significant area of research involves using lauroyl-CoA as a substrate in assays for CoA-dependent enzymes. ebiohippo.com For example, it has been used to test the functionality of the DRL1 protein and to analyze the reaction of lauric acid with firefly luciferase. ebiohippo.comcoenzalabs.com Such studies provide insights into the mechanisms of enzyme action and the regulation of metabolic pathways. ebiohippo.com

Research has also focused on the role of acyl-CoAs in cellular signaling and regulation. chemimpex.com Acyl-CoAs are known to regulate enzymes, ion channels, membrane potential, protein trafficking, and transcription. nih.gov Studies using lauroyl-CoA help to elucidate these complex regulatory networks.

Furthermore, investigations into the metabolism of lauroyl-CoA have implications for understanding certain metabolic disorders. For instance, the buildup of long-chain fatty acids, which includes intermediates like lauroyl-CoA, is a hallmark of adrenoleukodystrophy (ALD). wikipedia.org Research in this area aims to understand the underlying enzymatic defects and develop potential therapeutic strategies.

Recent studies have also explored the broader biological effects of lauric acid and its derivatives. For example, research has investigated the antimicrobial, anti-inflammatory, and antitumor activities of lauric acid. nih.gov While these studies often focus on lauric acid itself, the metabolic activation to lauroyl-CoA is a critical step in its cellular activity.

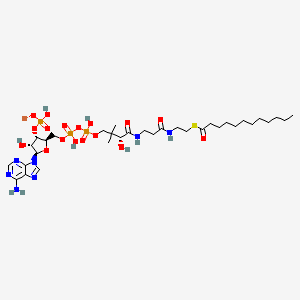

Structure

2D Structure

Properties

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNUZMNRIPYTPZ-CDSRRKEDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57LiN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Formation Mechanisms of Lauroyl Coenzyme a

Enzymatic Synthesis from Precursors

The synthesis of Lauroyl-CoA from its precursors—lauric acid and coenzyme A—is not a spontaneous reaction. It requires enzymatic catalysis to proceed, a role fulfilled by long-chain fatty acyl-CoA synthetases (ACSL). nih.govumaryland.edu These enzymes are part of the ligase family and are essential for activating long-chain fatty acids, preparing them for various metabolic fates. umaryland.edunih.gov

Long-chain fatty acyl-CoA synthetase (ACSL) is the primary enzyme responsible for catalyzing the formation of Lauroyl-CoA. umaryland.edu This enzyme facilitates the covalent linkage of lauric acid, a 12-carbon saturated fatty acid, to coenzyme A (CoA). nih.gov ACSL enzymes are found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes, reflecting the diverse metabolic pathways in which fatty acyl-CoAs participate. nih.gov

The enzymatic reaction is a two-step process. nih.govumaryland.edu Initially, the fatty acid (lauric acid) reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate. Subsequently, the enzyme facilitates the transfer of the fatty acyl group from the adenylate intermediate to the sulfhydryl group of coenzyme A, releasing adenosine (B11128) monophosphate (AMP) and forming the final product, Lauroyl-CoA. nih.gov The activity of ACSL is crucial for intermediary metabolism, essentially "activating" the fatty acid for subsequent biochemical reactions. nih.govumaryland.edu

The formation of the high-energy thioester bond in Lauroyl-CoA is an energetically unfavorable process that is driven by the hydrolysis of Adenosine Triphosphate (ATP). nih.govkhanacademy.org The reaction catalyzed by long-chain fatty acyl-CoA synthetase has an absolute requirement for ATP. nih.gov

Fatty Acid + CoA + ATP ⇌ Acyl-CoA + AMP + PPi umaryland.edu

Enzymatic Interactions and Catalytic Roles of Lauroyl Coenzyme a

Substrate and Product Roles in Enzyme Systems

Lauroyl-CoA's versatility as a molecule is evident in its dual capacity to act as both a starting material (substrate) and an end-product in numerous enzymatic reactions. This section will delve into the specific contexts in which lauroyl-CoA assumes these roles, providing a comprehensive overview of its enzymatic interactions.

Substrate in Fatty Acid Degradation Pathways (Beta-oxidation)

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to generate energy. In this process, lauroyl-CoA serves as a substrate, undergoing a cycle of four enzymatic reactions that shorten its carbon chain by two carbons. This cycle is repeated until the fatty acid is completely converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

The beta-oxidation of lauroyl-CoA begins with the action of acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons. youtube.com This is followed by hydration, another oxidation step, and finally, thiolysis, which cleaves off an acetyl-CoA molecule and produces decanoyl-CoA. youtube.comnih.govreactome.org This process continues, with lauroyl-CoA itself being a product of the beta-oxidation of the 14-carbon fatty acid, myristoyl-CoA. ontosight.aireactome.org The conversion of 3-oxotetradecanoyl-CoA to lauroyl-CoA is a key thiolysis reaction in this pathway. ontosight.ai

| Beta-Oxidation Step | Enzyme | Reactant | Product |

| Dehydrogenation | Acyl-CoA Dehydrogenase | Lauroyl-CoA | trans-2-Dodecenoyl-CoA |

| Hydration | Enoyl-CoA Hydratase | trans-2-Dodecenoyl-CoA | L-3-Hydroxydodecanoyl-CoA |

| Oxidation | L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxydodecanoyl-CoA | 3-Oxododecanoyl-CoA |

| Thiolysis | Thiolase | 3-Oxododecanoyl-CoA | Decanoyl-CoA + Acetyl-CoA |

Substrate for Acyltransferases in Complex Lipid Biosynthesis

In addition to its role in catabolism, lauroyl-CoA is a crucial building block for the synthesis of more complex lipids. Acyltransferases are enzymes that catalyze the transfer of acyl groups, such as the lauroyl group from lauroyl-CoA, to acceptor molecules. This process is fundamental to the creation of various lipids that are essential for membrane structure and cellular signaling.

Lauroyl-CoA can be utilized by these enzymes to be incorporated into phospholipids, triacylglycerols, and other complex lipids. nih.govnih.gov The specificity of the acyltransferase determines which acceptor molecule receives the lauroyl group, thereby directing the synthesis of different lipid species. ulisboa.pt This anabolic function of lauroyl-CoA highlights its central role in lipid metabolism, balancing energy production with the synthesis of essential cellular components. youtube.com

Involvement in Firefly Luciferase-Catalyzed Reactions

Interestingly, lauroyl-CoA also plays a role in the biochemical reactions catalyzed by firefly luciferase, the enzyme responsible for the characteristic glow of fireflies. While the primary function of luciferase is to produce light through the oxidation of luciferin, it also exhibits acyl-coenzyme A synthetase activity. nih.govwikipedia.org

In this context, luciferase can catalyze the formation of fatty acyl-CoAs, including lauroyl-CoA. nih.gov This dual functionality suggests a link between bioluminescence and fatty acid metabolism. wikipedia.org Coenzyme A and its derivatives, such as lauroyl-CoA, can influence the light-emitting reaction. Specifically, Coenzyme A can react with an inhibitory by-product of the luciferase reaction, dehydroluciferyl-adenylate (L-AMP), to form dehydroluciferyl-CoA (L-CoA), which is a much weaker inhibitor. nih.govresearchgate.netnih.gov This demonstrates an unexpected intersection of metabolic pathways.

Substrate for FAM34A Family Proteins

Recent research has identified FAM34A family proteins as having a role in lipid metabolism, with lauroyl-CoA being a potential substrate. While the precise functions of these proteins are still under investigation, they are believed to be involved in the regulation of lipid droplet dynamics and cellular lipid homeostasis. The interaction with acyl-CoAs like lauroyl-CoA suggests that FAM34A proteins may participate in the transport, storage, or signaling functions of fatty acids within the cell. Further studies are needed to fully elucidate the enzymatic activities of FAM34A proteins and the specific role of lauroyl-CoA in these processes.

Acyl Coenzyme A Preference of Diacylglycerol Acyltransferase

Diacylglycerol acyltransferase (DGAT) is a key enzyme in the synthesis of triacylglycerols (TAGs), the main form of stored energy in many organisms. nih.gov This enzyme catalyzes the final step of TAG biosynthesis, the acylation of diacylglycerol. nih.gov The activity and substrate preference of DGAT can vary depending on the tissue and organism.

Studies have shown that DGAT enzymes exhibit preferences for certain acyl-CoA molecules. For instance, sunflower DGAT shows a higher activity with 18:2-CoA (linoleoyl-CoA) than with 18:1-CoA (oleoyl-CoA). nih.gov While specific data on the preference of DGAT for lauroyl-CoA is not as extensively documented in all organisms, the general principle of acyl-CoA selectivity is well-established. nih.govnih.gov The availability of lauroyl-CoA and the specific characteristics of the DGAT enzyme in a given cell will determine the extent to which lauroyl-CoA is incorporated into TAGs. nih.gov

Role in Bacterial Synthetase Activity, e.g., Escherichia coli

In bacteria such as Escherichia coli, acyl-CoA synthetases play a crucial role in activating fatty acids for various metabolic fates. nih.gov Lauroyl-CoA is a substrate for long-chain fatty acyl-CoA synthetase, which is essential for the breakdown of complex fatty acids. umaryland.eduecmdb.ca This enzyme catalyzes the formation of fatty acyl-CoAs in a two-step process, which is a key step in intermediary metabolism across all domains of life. wikipedia.org

Structural and Mechanistic Studies of Enzyme-Lauroyl-CoA Complexes

The interaction of lauroyl coenzyme A with various enzymes has been elucidated through detailed structural and mechanistic studies. These investigations provide critical insights into the molecular basis of substrate recognition, catalytic action, and regulatory functions.

Crystal Structure Analysis with Beta-ketoacyl-Acyl Carrier Protein Synthase III (FabH)

The crystal structure of lauroyl-coenzyme A in a complex with a catalytically inactive mutant (Cys→Ala) of Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthase III (FabH) has been determined. nih.gov This structural analysis provides a detailed snapshot of a long-chain Michaelis substrate complex for this enzyme. nih.gov M. tuberculosis FabH is known to catalyze the extension of long-chain fatty acyl groups, including lauroyl, which are precursors for the synthesis of mycolic acids, essential components of the bacterial cell wall. nih.gov

The structure reveals an elongated channel that extends from the active site, defining the binding locus for the acyl group and conferring the unique specificity of M. tuberculosis FabH for long-chain substrates like lauroyl-CoA. nih.govwikipedia.org The coenzyme A (CoA) moiety resides in a separate channel, with its nucleotide portion primarily interacting with the enzyme's surface. nih.gov The association of CoA in this complex appears to be relatively weak, which may facilitate the binding and release of long-chain acyl-CoA substrates and products. nih.gov

Characterization of Acyl Group Binding Loci and Specificity

The specificity of enzymes for acyl-CoA substrates is largely determined by the architecture of their acyl group binding pockets. nih.gov In the case of M. tuberculosis FabH, the crystal structure with lauroyl-CoA clearly delineates an elongated channel that accommodates the C12 acyl chain. nih.gov This structural feature explains its preference for longer-chain substrates, a characteristic that distinguishes it from FabH enzymes in other bacteria, such as Escherichia coli, which preferentially utilize acetyl-CoA. nih.govnih.gov

Similarly, in human very-long-chain acyl-CoA dehydrogenase (VLCAD), the substrate-binding cavity is adapted for long-chain fatty acyl-CoAs. nih.gov The opening of the binding pocket in VLCAD is significantly wider than in other acyl-CoA dehydrogenases, providing optimal binding for substrates like palmitoyl-CoA (C16). nih.gov The fatty acyl portion of the substrate becomes deeply embedded within the protein, stabilized by extensive hydrophobic interactions and hydrogen bonds. nih.gov The specificity of these enzymes is a critical factor in their biological roles, ensuring the correct fatty acid chains are directed into specific metabolic pathways. nih.gov

Modulation of Enzyme Activity by Lauroyl Coenzyme A

Lauroyl coenzyme A functions not only as a substrate in metabolic pathways but also as a key modulator of enzyme activity, capable of both inhibiting and activating different enzymatic targets.

Inhibition of Nucleoside Diphosphate (B83284) Kinases (NME1/2)

Recent chemical proteomic studies have identified nucleoside diphosphate kinases NME1 and NME2 as targets for regulation by long-chain fatty acyl-CoAs (LCFA-CoA), including lauroyl-CoA. nih.gov In vitro studies have demonstrated that LCFA-CoAs potently inhibit the activity of NME1 and NME2. nih.gov NME enzymes catalyze the transfer of phosphate (B84403) groups between nucleoside diphosphates and triphosphates, playing a crucial role in maintaining cellular nucleotide pools. nih.gov The inhibition of NME1 by LCFA-CoA provides a molecular link between fatty acid metabolism and cellular processes regulated by NME1, such as cancer metastasis. nih.gov The inhibitory concentration (IC₅₀) values for LCFA-CoAs are within physiological ranges, suggesting that this regulation is relevant in vivo, particularly under conditions of altered fatty acid metabolism like a high-fat diet. nih.gov

Activation of Human Pancreatic Beta-Cell KATP Channels

Lauroyl coenzyme A, as a member of the long-chain acyl-CoA ester family, has been identified as a potent activator of ATP-sensitive potassium (KATP) channels in human pancreatic beta-cells. nih.govresearchgate.net Studies using patch-clamp techniques have shown that acyl-CoA esters with a chain length of 12 carbons or more effectively activate these channels. nih.gov This activation occurs independently of magnesium ions or adenine (B156593) nucleotides. nih.govresearchgate.net

The activation of KATP channels by long-chain acyl-CoAs is thought to play a modulatory role in the electrical activity of beta-cells, coupling the metabolic state to insulin (B600854) secretion. nih.govnih.gov Under physiological and pathophysiological conditions, elevated levels of long-chain acyl-CoAs can influence KATP channel activity, thereby affecting insulin release. researchgate.netnih.gov

| Effect of Lauroyl-CoA on Pancreatic Beta-Cell KATP Channels | Finding |

| Activator | Potent activator of human pancreatic beta-cell KATP channels. nih.govresearchgate.net |

| Mechanism | Activation is independent of Mg²⁺ and adenine nucleotides. nih.govresearchgate.net |

| Effective Chain Length | Acyl-CoA esters with a chain length greater than 12 carbons are effective activators. nih.gov |

| Physiological Role | Modulates beta-cell electrical activity and may influence insulin secretion. researchgate.netnih.gov |

Involvement in Metabolic Pathways

Central Role in Lipid Metabolism

Lauroyl-CoA is a central figure in the intricate network of lipid metabolism, participating in both anabolic and catabolic pathways. It is a product of the activation of lauric acid, a 12-carbon saturated fatty acid, a reaction catalyzed by acyl-CoA synthetases. wikipedia.orgnih.gov This activation is a prerequisite for fatty acids to enter metabolic pathways. nih.gov

Once formed, lauroyl-CoA can be directed towards several metabolic fates. In the context of energy production, it enters the mitochondrial matrix to undergo β-oxidation. reactome.orgnih.gov This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP generation. reactome.org

Conversely, when energy stores are sufficient, lauroyl-CoA can be utilized for the synthesis of complex lipids, such as triglycerides and phospholipids, which are essential components of cellular membranes and energy storage molecules. sigmaaldrich.com The balance between these opposing pathways is tightly regulated to meet the cell's energetic and structural needs.

Contribution to Fatty Acid Transport Mechanisms

The transport of long-chain fatty acids across cellular membranes is a complex process that often requires the assistance of specific proteins. Lauroyl-CoA plays a significant role in this process, particularly in what is known as vectorial acylation or metabolic trapping. nih.govnih.gov

In this mechanism, the transport of fatty acids across the plasma membrane is coupled to their immediate esterification to coenzyme A. This conversion to lauroyl-CoA, catalyzed by fatty acyl-CoA synthetases located at the membrane, effectively traps the fatty acid inside the cell and maintains a favorable concentration gradient for further uptake. nih.govnih.gov

Furthermore, for fatty acids to be oxidized within the mitochondria, they must first be transported across the inner mitochondrial membrane, which is impermeable to acyl-CoAs. This is accomplished via the carnitine shuttle system. utah.eduyoutube.com Acyl-CoA, such as lauroyl-CoA, is first converted to acylcarnitine, which is then transported across the membrane and converted back to acyl-CoA in the mitochondrial matrix. utah.eduyoutube.com

Participation in Mycolic Acid Biosynthesis in Pathogenic Microorganisms

In certain pathogenic microorganisms, notably Mycobacterium tuberculosis, lauroyl-CoA is a key precursor in the biosynthesis of mycolic acids. nih.gov Mycolic acids are very long-chain fatty acids that are major components of the mycobacterial cell wall, contributing to its impermeability and providing resistance to many antibiotics and the host's immune system. nih.govnih.gov

Cellular and Molecular Regulatory Functions

Influence on Gene Expression and Protein Activity

Lauroyl CoA, like other long-chain acyl-CoAs, can influence gene expression and protein activity through several mechanisms. Acyl-CoAs are key metabolic intermediates that can affect the post-translational modification of proteins, including the acylation of lysine (B10760008) residues on histones. escholarship.org This process can alter chromatin structure and is generally associated with an increase in gene expression. escholarship.org The levels of Coenzyme A and its thioesters can modulate the activity of key metabolic enzymes allosterically. nih.gov

The regulation of gene expression can also occur at the transcriptional level. For instance, tumor necrosis factor (TNF) has been shown to decrease the rate of acetyl-CoA carboxylase gene transcription, thereby preventing the accumulation of its mRNA during preadipocyte differentiation. nih.gov While not directly demonstrated for lauroyl CoA, it is plausible that as an acyl-CoA, it could participate in feedback mechanisms that regulate the transcription of genes involved in its own metabolism and in broader metabolic pathways. libretexts.orgnih.gov The activity of proteins can also be directly modulated. For example, long-chain fatty acyl-CoAs are known to be potent regulators of intracellular signaling. nih.gov The binding of acyl-CoAs to proteins can induce conformational changes that are significant for their function in lipid metabolism and the regulation of processes sensitive to unbound long-chain fatty acyl-CoAs. nih.gov

Coenzyme A levels have a direct impact on protein post-translational modifications such as acetylation and CoAlation. nih.gov Fluctuations in CoA levels can therefore influence the activity of a wide range of proteins and modulate gene expression through histone acetylation. nih.gov

Impact on Cellular Stress Responses

Cellular stress responses are crucial for cell survival and involve a complex network of signaling pathways that are activated by various insults. nih.gov Lauroyl CoA can impact these responses, particularly in the context of metabolic stress. The endoplasmic reticulum (ER) is a key organelle in protein and lipid synthesis and plays a central role in sensing and responding to cellular stress. frontiersin.org

The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), a major cellular stress response pathway. mdpi.com The inositol-requiring transmembrane kinase endoribonuclease-1α (IRE1α) is a key sensor in the UPR that can arbitrate between cell survival and death signals depending on the level and duration of the stress. mdpi.com Given that lauroyl CoA is a key molecule in lipid metabolism, alterations in its levels could contribute to ER stress, thereby activating the UPR.

Furthermore, the sigma-1 receptor, an ER membrane protein, is involved in regulating ER-mitochondria communication and ameliorating ER and oxidative stress. nih.govfrontiersin.org It is activated when cells face stress and promotes cellular survival. frontiersin.org The function of such stress-responsive proteins can be influenced by the lipid environment of the ER, which is in turn affected by the metabolism of molecules like lauroyl CoA.

Role in Cellular Metabolic Regulation

Lauroyl CoA is a central molecule in cellular metabolic regulation, participating in an estimated 4% of all known biochemical reactions as part of the larger pool of Coenzyme A and its thioesters. nih.gov It functions as an acyl group carrier in numerous metabolic pathways, including fatty acid biosynthesis and oxidation, the tricarboxylic acid (TCA) cycle, and the metabolism of amino acids. nih.govsigmaaldrich.com

The regulation of metabolic pathways is exquisitely controlled to meet the cell's energy demands and prevent wasteful concurrent operation of opposing pathways. libretexts.org Lauroyl CoA and other long-chain acyl-CoAs act as important regulatory molecules in this context. For example, malonyl-CoA, a related acyl-CoA, is a key regulator of fatty acid oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation. nih.gov

The synthesis and degradation of CoA and its derivatives are tightly regulated to ensure metabolic flexibility. nih.gov The rate of CoA synthesis is adjusted to the cellular metabolic state, with pantothenate kinase often acting as the rate-limiting enzyme. nih.gov The degradation of acyl-CoAs is also a regulated process, with specific hydrolases playing a key role in controlling the levels of subcellular acyl-CoA pools. nih.gov

Regulatory Link to Clathrin-Mediated Endocytosis and Cancer Cell Migration

Endocytosis is a fundamental cellular process for the uptake of extracellular material and the regulation of cell surface receptor expression. nih.gov Clathrin-mediated endocytosis (CME) is a major endocytic pathway that is often dysregulated in cancer and plays a crucial role in processes like cell migration and invasion. nih.gov

Recent research has highlighted the intricate link between endocytosis and cancer metastasis. nih.gov The internalization of cell-surface receptors through CME can modulate signaling pathways that drive cancer progression. nih.gov For instance, the endocytosis of certain integrins, which are key adhesion molecules, is critical for cell migration. nih.gov

Interestingly, studies have shown that disrupting specific endocytic pathways can impact cancer cell behavior. Endophilin A3-mediated clathrin-independent endocytosis has been shown to be involved in the uptake of immune synapse components in cancer cells, which in turn can promote the activation of cytotoxic T cells. elifesciences.orgbiorxiv.org While a direct role for lauroyl CoA in these processes is not yet fully elucidated, its involvement in lipid metabolism suggests it could influence the composition and dynamics of the cell membrane, thereby indirectly affecting endocytic processes. The lipid environment of the plasma membrane is a critical determinant for the formation of endocytic vesicles.

Investigation of Toll-like Receptor 4 Effects on Hepatic Steatosis

Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of fat in the liver. Toll-like receptor 4 (TLR4), a key component of the innate immune system, has been implicated in the pathogenesis of liver diseases, including hepatic steatosis. nih.govfrontiersin.org TLR4 is expressed on various liver cells, including hepatocytes and non-parenchymal cells, and its activation can trigger inflammatory and fibrogenic responses. nih.govfrontiersin.org

Studies have shown that TLR4 signaling is involved in the development of steatosis induced by various factors, including drug-induced liver injury. nih.gov The activation of TLR4 can lead to the release of inflammatory cytokines and the induction of nitric oxide synthase, contributing to liver damage. nih.gov Furthermore, polymorphisms in the TLR4 gene have been associated with the risk of cirrhosis in patients with chronic liver diseases. nih.govelsevierpure.com

In the context of non-alcoholic fatty liver disease (NAFLD), TLR4 signaling is thought to play a role in the progression from simple steatosis to more severe forms of liver injury. frontiersin.org Inhibiting TLR4 signaling has been proposed as a potential therapeutic strategy for liver failure. nih.gov Given that lauroyl CoA is a fatty acyl-CoA, its metabolism is directly linked to the lipid accumulation seen in hepatic steatosis, and it may intersect with TLR4-mediated inflammatory pathways.

Studies on Acyl-CoA Binding Proteins (ACBPs) Affinity

Acyl-CoA binding proteins (ACBPs) are small, highly conserved proteins that bind to medium- and long-chain acyl-CoA esters with very high affinity. nih.govwikipedia.orgebi.ac.uk These proteins are believed to function as intracellular carriers of acyl-CoA esters, protecting them from hydrolysis and delivering them to various metabolic pathways. nih.govwikipedia.org

Lauroyl CoA, being a C12 acyl-CoA, falls into the category of acyl-CoAs that bind with high affinity to ACBPs. nih.gov The binding of acyl-CoAs to ACBP can induce conformational changes in the protein, which may be significant for its function in regulating lipid metabolism and other cellular processes. nih.gov

Advanced Methodologies for Lauroyl Coenzyme a Analysis in Research

Chromatographic Techniques for Quantification

Chromatography is the cornerstone for separating complex mixtures of acyl-CoAs from biological extracts. The separation is crucial for accurate quantification, especially for distinguishing between acyl-CoAs with similar structures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Table 1: HPLC-UV Method Parameters for Acyl-CoA Analysis

| Parameter | Description | Reference(s) |

| Stationary Phase | Reverse-phase C18 (ODS) column | nih.govnih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 220 mM Potassium Phosphate (B84403), pH 4.0) | nih.gov |

| Mobile Phase B | Organic Solvent (e.g., 98% Methanol) | nih.gov |

| Detection | UV Absorbance at 254-260 nm | nih.govpsu.edunih.gov |

| Separation Basis | Hydrophobicity of the fatty acyl chain | aocs.org |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for acyl-CoA analysis. nih.govescholarship.orgnih.gov UHPLC systems use columns with smaller particle sizes (typically <2 µm), which provides superior resolution, improved peak shape, and significantly faster analysis times compared to conventional HPLC. nih.gov

When the eluent from the UHPLC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive mode, the acyl-CoA molecules are ionized. nih.govnih.gov The first mass analyzer (quadrupole) selects the precursor ion corresponding to the specific acyl-CoA of interest (e.g., the [M+H]⁺ ion for Lauroyl-CoA). This ion is then fragmented, and a second mass analyzer monitors for a specific, characteristic product ion. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and significantly reduces background noise, enabling detection limits in the femtomole range. nih.govnih.govresearchgate.net This high sensitivity is crucial for quantifying low-abundance long-chain acyl-CoAs in limited biological samples like tissue biopsies or cell cultures. researchgate.netnih.gov

Stable Isotope Dilution Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (LC-SRM/MS)

For the most accurate and precise quantification, a stable isotope dilution (SID) strategy is employed in conjunction with LC-MS/MS. nih.govnih.gov This method involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled Lauroyl-CoA) to the sample as an internal standard at the very beginning of the sample preparation process. nih.govnih.govnih.gov

These internal standards are chemically identical to their endogenous counterparts but have a higher mass, making them distinguishable by the mass spectrometer. nih.govnih.gov Because the standard is added early, it experiences the same processing, extraction losses, and ionization suppression or enhancement as the target analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, highly accurate quantification can be achieved. nih.govnih.gov The use of stable isotope labeling by essential nutrients in cell culture (SILEC) is one innovative approach to generate these crucial internal standards. nih.gov This SID-LC-SRM/MS method is considered the most rigorous approach for quantifying medium- and long-chain acyl-CoAs in complex biological matrices. nih.govnih.gov

Table 2: Comparison of Chromatographic Quantification Methods

| Feature | HPLC-UV | UHPLC-MS/MS | SID-LC-SRM/MS |

| Principle | UV Absorbance | Mass-to-charge ratio | Ratio to a stable isotope internal standard |

| Sensitivity | Picomole (10⁻¹² mol) | Femtomole (10⁻¹⁵ mol) | High Femtomole to Attomole (10⁻¹⁸ mol) |

| Specificity | Moderate | High | Very High |

| Accuracy | Good | Very Good | Excellent (Gold Standard) |

| Primary Use | Quantification of more abundant CoAs | Sensitive detection and quantification | Absolute and highly accurate quantification |

Spectrometric Approaches

Spectrometric methods provide structural information and can be used for quantification, either alone or coupled with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that can provide direct, quantitative information about metabolites in an extract without the need for chromatographic separation. mdpi.comacs.org For acyl-CoAs, ¹H NMR can be used to identify and quantify the most abundant species, such as acetyl-CoA and free Coenzyme A (CoA), by integrating the signals from specific protons in their structure. mdpi.comacs.org

The main advantage of NMR is that it is a non-destructive technique and allows for direct quantification without the biases that can be introduced during chromatographic processing or ionization in mass spectrometry. mdpi.com However, the primary limitation of NMR is its relatively low sensitivity compared to mass spectrometry. mdpi.com While it is effective for metabolites present in high micromolar to millimolar concentrations, its utility for quantifying less abundant species like Lauroyl-CoA, which are often present at much lower levels, is limited. mdpi.com

Mass Spectrometry-Based Procedures for Acyl-CoA Species

Mass spectrometry (MS) is central to the sensitive detection of acyl-CoA species. nih.govacs.org A key feature of acyl-CoAs when analyzed by tandem mass spectrometry in positive ionization mode is a characteristic fragmentation pattern. nih.govnih.gov Regardless of the length or saturation of the fatty acyl chain, acyl-CoAs typically undergo a neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule. nih.govnih.gov

This common fragmentation pathway is invaluable for identifying acyl-CoAs in complex mixtures. nih.gov By performing a "neutral loss scan" for 507 Da, researchers can selectively detect a wide range of acyl-CoA species within a sample. nih.gov This approach, combined with the accurate mass measurements afforded by high-resolution mass spectrometers (like Orbitrap or TOF analyzers), allows for the confident identification and profiling of numerous acyl-CoA species, including Lauroyl-CoA, in a single analysis. nih.gov

Enzymatic and Biosensor Assays

The quantification of specific acyl-CoAs, such as lauroyl coenzyme A, is fundamental to understanding their roles in cellular metabolism and signaling. Enzymatic and biosensor-based assays offer sensitive and specific means for their detection and measurement. These methods leverage the high specificity of enzymes and the signal amplification capabilities of spectrophotometric, fluorometric, and biosensor technologies.

Development and Application of Semisynthetic Biosensors for CoA Homeostasis

A significant advancement in metabolite analysis is the development of biosensors, which are analytical devices combining a biological recognition element with a signal transducer. researchgate.net For Coenzyme A and its derivatives, semisynthetic and genetically encoded biosensors are emerging as powerful tools for real-time measurements within living cells, providing insights into metabolic homeostasis. nih.gov

Semisynthetic Biosensors:

Semisynthetic biosensors are engineered proteins that are chemically modified with synthetic molecules, such as fluorophores. A novel class of these sensors has been developed to measure CoA levels in different compartments of mammalian cells. nih.gov These sensors are typically fusion proteins, for example, combining a Green Fluorescent Protein (GFP) with a self-labeling protein tag like HaloTag. nih.gov

The sensor works based on Förster Resonance Energy Transfer (FRET), a mechanism where energy is transferred between two light-sensitive molecules (fluorophores) over a short distance. The engineered protein is labeled with a fluorescent ligand. When CoA binds to the protein, it induces a conformational change that alters the distance between the GFP and the fluorescent ligand. This change in proximity results in a measurable change in the FRET signal, which can be correlated to the concentration of CoA. nih.gov This approach allows for dynamic monitoring of CoA pools within specific organelles. nih.gov

While these sensors were initially designed for total CoA, the design principle can be adapted. By using a protein domain that specifically binds to long-chain acyl-CoAs, a sensor selective for molecules like lauroyl-CoA could be developed. The principles are similar to those used in creating semisynthetic biosensors for other metabolites like NAD⁺, which also use a binding protein fused to self-labeling tags that are then labeled with FRET-paired fluorophores. nih.govelifesciences.org

Genetically Encoded Biosensors:

Another approach involves fully genetically encoded biosensors. Researchers have successfully developed a fluorescent biosensor for long-chain fatty acyl-CoAs (LCACoAs) by engineering a bacterial transcription factor, FadR, which naturally binds to these molecules. researchgate.net The sensor, named "LACSer," was created by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a region of the FadR protein that undergoes a significant conformational change upon binding to an LCACoA. researchgate.net This binding event alters the fluorescent properties of the cpYFP, providing a ratiometric signal that corresponds to the LCACoA concentration. researchgate.net This type of sensor has been used to monitor the dynamics of LCACoA pools in the cytosol and mitochondria of human cells. researchgate.net

Table 2: Characteristics of Biosensors for Acyl-CoA Detection

| Biosensor Type | Principle | Example Component | Analyte Detected | Application |

|---|---|---|---|---|

| Semisynthetic FRET Sensor | CoA-dependent change in FRET efficiency between a protein-fused fluorophore (e.g., GFP) and a synthetic fluorescent ligand. nih.gov | GFP-HaloTag fusion protein. nih.gov | Coenzyme A (total pool). nih.gov | Measuring CoA concentrations in specific organelles of living mammalian cells. nih.gov |

| Genetically Encoded Sensor (LACSer) | Ligand-induced conformational change in a bacterial transcription factor (FadR) alters the fluorescence of an inserted circularly permuted fluorescent protein (cpYFP). researchgate.net | FadR-cpYFP fusion protein. researchgate.net | Long-chain fatty acyl-CoAs (LCACoAs). researchgate.net | Real-time monitoring of LCACoA levels in the cytosol and mitochondria of human cells. researchgate.net |

Applications in Experimental and Theoretical Research Models

Utilization as a Standard and Substrate in In Vitro Enzyme Activity Assays

Lauroyl-CoA is frequently employed as a substrate in in vitro assays to determine the activity of various enzymes involved in fatty acid metabolism. coenzalabs.com A notable example is its use in a sensitive fluorometric assay for peroxisomal fatty acyl-CoA oxidase. nih.gov This method quantifies the production of hydrogen peroxide resulting from the oxidation of lauroyl-CoA. nih.gov

Advantages of Lauroyl-CoA in Enzyme Assays:

| Feature | Lauroyl-CoA (12:0) | Palmitoyl-CoA (16:0) |

| Substrate Inhibition | Reduced | Significant |

| Specific Activity | Over 4.5-fold higher | Lower |

| Assay Linearity | Achieved without BSA | Requires BSA |

This table summarizes the advantages of using lauroyl-CoA over palmitoyl-CoA in peroxisomal fatty acyl-CoA oxidase assays, as reported in a study. nih.gov

The use of lauroyl-CoA in this assay offers significant advantages over the more commonly used palmitoyl-CoA. nih.gov It mitigates the issue of substrate inhibition often seen with longer-chain acyl-CoAs and results in a substantially higher specific activity. nih.gov Furthermore, the assay demonstrates linearity with respect to both time and the amount of enzyme added, without the need for bovine serum albumin (BSA) to bind the substrate. nih.gov

Probing Cellular Fatty Acid Utilization and Pathway Disruptions

Lauroyl-CoA is instrumental in studies investigating how cells utilize fatty acids and the consequences of disruptions in these metabolic pathways. As an intermediate in beta-oxidation, the process by which fatty acids are broken down to produce energy, lauroyl-CoA's metabolism is a key indicator of cellular metabolic health. reactome.orgnih.gov

Disruptions in fatty acid oxidation pathways, which can be caused by genetic defects, lead to the accumulation of specific acyl-CoA intermediates. nih.gov For example, deficiencies in medium-chain acyl-CoA dehydrogenase (MCAD) can lead to a buildup of medium-chain acyl-CoAs. nih.govnih.gov Studying the levels and transformations of lauroyl-CoA can, therefore, help to pinpoint specific enzymatic defects and understand the pathophysiology of these disorders. nih.gov For instance, in studies of induced pluripotent stem cells, an increase in the intracellular levels of lauroyl-CoA and myristoyl-CoA was observed following treatment with palmitoylcarnitine, indicating an alteration in fatty acid oxidation. nih.gov

Research into Chain Length Specificity of Acyl-CoA Metabolizing Enzymes

The metabolism of fatty acids is handled by a suite of enzymes, many of which exhibit specificity for acyl-CoAs of a particular chain length. nih.gov Lauroyl-CoA, with its 12-carbon chain, is an ideal tool for investigating this specificity. nih.govnih.gov

Research has shown that different acyl-CoA metabolizing enzymes have distinct preferences for the length of the fatty acyl chain. nih.gov For example, long-chain acyl-CoA synthetases (ACSL) are responsible for activating fatty acids with 12 to 20 carbons, including lauric acid. nih.gov In contrast, very-long-chain acyl-CoA dehydrogenases (VLCAD) show minimal activity with substrates having fewer than 12 carbons. nih.gov

Studies on rat kidney peroxisomes have further elucidated this specificity. Both inducible (acyl-CoA oxidase I) and non-inducible (acyl-CoA oxidase II) oxidases were found to process a range of acyl-CoA esters, including lauroyl-CoA. nih.gov However, the degree to which each enzyme contributes to the oxidation varies depending on the specific acyl-CoA ester, highlighting the nuanced substrate preferences within enzyme families. nih.gov

Theoretical and Computational Modeling of Lauroyl-CoA Involved Reactions

Computational modeling has become an invaluable tool for understanding the complex dynamics of metabolic pathways. plos.orgnih.gov Lauroyl-CoA is incorporated into these models to simulate and predict the behavior of fatty acid oxidation under various conditions. plos.org

These models often consist of a network of enzyme-catalyzed reactions, each described by kinetic equations with experimentally determined parameters. plos.org By simulating conditions such as substrate overload, researchers can gain insights into how the fatty acid oxidation pathway responds to metabolic stress. plos.orgresearchgate.net For instance, computational models have been used to simulate the effects of deficiencies in acyl-CoA dehydrogenases, accurately predicting the accumulation of specific acyl-CoAs that are observed in patients with these disorders. nih.gov

These in silico experiments help to understand the intricate interplay between different enzymes and metabolites and can reveal emergent properties of the metabolic network, such as the vulnerability of beta-oxidation to substrate overload due to competition between acyl-CoAs of different chain lengths. plos.org

Chemical Proteomics for Discovery of Protein-Metabolite Interactions

Chemical proteomics is a powerful approach for identifying the interactions between metabolites and proteins on a global scale. nih.govnih.gov Lauroyl-CoA can be used in these studies to probe the network of proteins that bind to and are regulated by acyl-CoAs. researchgate.net

One such technique, known as CATNIP (CoA/AcetylTraNsferase Interaction Profiling), utilizes a resin-immobilized CoA analog to capture CoA-binding proteins from cell extracts. nih.govnih.gov By pre-incubating the proteome with lauroyl-CoA, researchers can competitively inhibit the capture of proteins that interact with this specific acyl-CoA, allowing for the identification and quantification of these interactions. nih.gov This approach has revealed that proteins from diverse families exhibit distinct patterns of interaction with various acyl-CoA metabolites, providing a systems-level view of acyl-CoA-protein interaction networks. researchgate.net These studies are crucial for understanding how acyl-CoAs, including lauroyl-CoA, regulate cellular processes beyond their role in metabolism, such as protein acylation and cell signaling. nih.gov

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of lauroyl coenzyme A lithium salt, and how do they influence its biochemical applications?

- Answer: this compound (C₃₃H₅₈LiN₇O₁₇P₃S, MW 955.77 g/mol) consists of a 12-carbon saturated fatty acid (lauric acid) linked to coenzyme A via a thioester bond. The lithium counterion enhances solubility in aqueous buffers (e.g., ~100 mg/mL in water) and stabilizes the thioester bond during enzymatic assays . Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Solubility | High in polar solvents | Facilitates in vitro enzymatic studies |

| Stability | Stable at -20°C (lyophilized) | Reduces degradation in long-term storage |

| Acyl chain length | C12 | Impacts enzyme specificity in lipid biosynthesis |

Q. How is this compound synthesized, and what purity standards are critical for research use?

- Answer: Synthesis involves enzymatic conjugation of lauric acid to coenzyme A using acyl-CoA synthetases, followed by lithium salt precipitation. High-performance liquid chromatography (HPLC) is required to confirm purity (>90%), as contaminants like free CoA or lithium acetate can interfere with kinetic assays . Critical steps include:

Activation of lauric acid with ATP.

Thioester bond formation via CoA ligase.

Lithium salt precipitation and lyophilization .

Q. What role does this compound play in lipid metabolism?

- Answer: It acts as a substrate for acyltransferases (e.g., GPAT, DGAT) in triglyceride synthesis and as a β-oxidation intermediate. Its C12 chain length makes it a model for studying mitochondrial fatty acid transport, particularly in tissues like the liver .

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data for this compound-dependent enzymes across studies?

- Answer: Variations in assay conditions (e.g., buffer pH, ionic strength) significantly impact enzyme kinetics. For example:

- Lithium ion concentration: Excess Li⁺ (e.g., >50 mM) may inhibit enzymes like carnitine palmitoyltransferase .

- Detergent use: Non-ionic detergents (e.g., Triton X-100) stabilize micelle formation but can alter enzyme-substrate interactions .

Standardizing protocols using reference substrates (e.g., palmitoyl-CoA) is recommended for cross-study validation .

Q. What experimental strategies optimize the use of this compound in studying membrane-bound enzymes?

- Answer:

- Mimicking physiological conditions: Use lipid bilayers or nanodiscs to replicate membrane environments. Fluorescence anisotropy can monitor acyl chain insertion into membranes .

- Competitive inhibition assays: Compare lauroyl-CoA with unsaturated analogs (e.g., linoleoyl-CoA) to map enzyme active sites .

Q. How does this compound compare to other acyl-CoA derivatives in metabolic flux studies?

- Answer:

Methodological Challenges & Solutions

Q. What are common pitfalls in quantifying this compound in cellular extracts?

- Answer: Endogenous acyl-CoA hydrolases can degrade the compound during extraction. Mitigation strategies include:

- Rapid sample freezing in liquid nitrogen.

- Addition of protease inhibitors (e.g., PMSF) and thiol-blocking agents (e.g., N-ethylmaleimide) .

- LC-MS/MS quantification with stable isotope-labeled internal standards (e.g., ¹³C-lauroyl-CoA) .

Q. How can researchers resolve conflicting data on this compound’s role in signaling pathways?

- Answer: Contradictions often arise from cell-type-specific metabolism. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.